3-Bromo-5-(trifluoromethyl)picolinaldehyde

Catalog No.
S843518
CAS No.
1227601-42-4
M.F
C7H3BrF3NO
M. Wt
254.006
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(trifluoromethyl)picolinaldehyde

CAS Number

1227601-42-4

Product Name

3-Bromo-5-(trifluoromethyl)picolinaldehyde

IUPAC Name

3-bromo-5-(trifluoromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.006

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H

InChI Key

YQJSHHUAEQVWJY-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)C=O)C(F)(F)F

Here are some resources you might find helpful in your search for information on 3-Bromo-5-(trifluoromethyl)picolinaldehyde:

  • Chemical databases: Searching chemical databases like PubChem () or SciFinder () can reveal relevant research articles or patents that mention the compound.
  • Scientific literature search engines: Searching scientific literature search engines like Google Scholar () or Scopus () using keywords like "3-Bromo-5-(trifluoromethyl)picolinaldehyde" or "picolinaldehyde derivatives" might lead you to relevant research articles.
  • Conference proceedings: Checking conference proceedings in fields related to organic chemistry or medicinal chemistry might reveal recent research on this specific compound or similar molecules.

3-Bromo-5-(trifluoromethyl)picolinaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. Its molecular formula is C7H3BrF3NOC_7H_3BrF_3NO, and it has a molecular weight of approximately 254.00 g/mol. The presence of the trifluoromethyl group significantly influences its physicochemical properties, enhancing its lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry and materials science .

  • Oxidation: The aldehyde functional group can be oxidized to form 3-Bromo-5-(trifluoromethyl)picolinic acid.
  • Reduction: The aldehyde can be reduced to generate 3-Bromo-5-(trifluoromethyl)picolinyl alcohol.
  • Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, leading to diverse derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Nucleophilic substitution typically involves reagents like sodium azide .

The biological activity of 3-Bromo-5-(trifluoromethyl)picolinaldehyde has been explored primarily in drug development contexts. Its structure allows for interactions with various biological targets, potentially leading to the creation of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and efficacy in pharmacological applications. Studies indicate that it may influence enzyme activity and other biochemical pathways.

The synthesis of 3-Bromo-5-(trifluoromethyl)picolinaldehyde typically involves:

  • Bromination: The bromination of 5-(trifluoromethyl)picolinaldehyde using bromine or a brominating agent under controlled conditions.
  • Industrial Methods: In industrial settings, scalable methods such as continuous flow processes are employed to optimize yield and purity while minimizing environmental impact .

These synthetic routes are crucial for producing this compound efficiently for research and industrial applications.

3-Bromo-5-(trifluoromethyl)picolinaldehyde serves multiple purposes:

  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: It is utilized in studying enzyme mechanisms and as a probe in biochemical assays.
  • Pharmaceuticals and Agrochemicals: Its unique properties enhance the efficacy and stability of final products in these fields .

Research on the interactions of 3-Bromo-5-(trifluoromethyl)picolinaldehyde with biological systems indicates that it may interact with enzymes and other biomolecules, influencing various biochemical pathways. Understanding these interactions is essential for elucidating its potential therapeutic effects and mechanisms of action. The trifluoromethyl group can facilitate better membrane penetration, enhancing its biological activity.

Several compounds share structural similarities with 3-Bromo-5-(trifluoromethyl)picolinaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
3-Bromo-6-(trifluoromethyl)picolinaldehyde1227573-28-50.83
Methyl 5-bromo-3-methylpicolinate213771-32-50.84
Methyl 6-chloro-3-(trifluoromethyl)picolinate1416354-40-90.79
Ethyl 5-bromo-3-methylpicolinate794592-13-50.82
Methyl 4-(trifluoromethyl)picolinate455941-78-30.78

These compounds exhibit varying degrees of similarity based on their structural components and functional groups, influencing their reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

2.2

Wikipedia

3-Bromo-5-(trifluoromethyl)-2-pyridinecarboxaldehyde

Dates

Modify: 2023-08-15

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